molecular formula C18H17F5N2 B6133170 1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B6133170
M. Wt: 356.3 g/mol
InChI Key: ZGWIOMZIXLGXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as DTBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DTBP is a piperazine derivative that possesses unique properties, making it a valuable tool for research purposes. In

Mechanism of Action

1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a partial agonist for the 5-HT1A receptor, which is a G-protein coupled receptor. When 1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine binds to the receptor, it activates the G-protein, leading to the activation of downstream signaling pathways. This activation can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have various effects on the central nervous system. It has been reported to have anxiolytic, antidepressant, and antipsychotic effects. 1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and attention.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its high affinity for the 5-HT1A receptor. This allows for more precise and accurate studies of the receptor's physiological and biochemical effects. However, one of the limitations of using 1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its potential for off-target effects, which can lead to inaccurate results.

Future Directions

There are several future directions for the use of 1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine in scientific research. One potential application is in the development of new drugs for the treatment of psychiatric disorders. 1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine's unique properties make it a promising candidate for drug development. Additionally, 1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine could be used to study the role of the 5-HT1A receptor in various biological processes, such as learning and memory. Further research is needed to fully understand the potential applications of 1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine in scientific research.
Conclusion:
In conclusion, 1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a valuable tool for scientific research. Its high affinity for the 5-HT1A receptor makes it a useful ligand for studying the physiological and biochemical effects of serotonin. 1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has various potential applications in drug development and the study of biological processes. Further research is needed to fully understand the potential of 1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine in scientific research.

Synthesis Methods

1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 2,6-difluorobenzaldehyde and 3-(trifluoromethyl)aniline with piperazine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine.

Scientific Research Applications

1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been widely used in scientific research as a tool to study various biological processes. One of the primary applications of 1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is as a ligand for serotonin receptors. 1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a high affinity for the 5-HT1A receptor, making it a valuable tool for studying the physiological and biochemical effects of serotonin.

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F5N2/c19-16-5-2-6-17(20)15(16)12-24-7-9-25(10-8-24)14-4-1-3-13(11-14)18(21,22)23/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWIOMZIXLGXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2F)F)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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